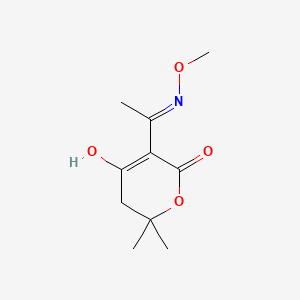
CARBOMER 980
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbomer 980, also known as Carbopol 980, is a synthetic high molecular weight polymer of acrylic acid, cross-linked with polyalkenyl ethers or divinyl glycol. It is widely used in the pharmaceutical, cosmetic, and personal care industries due to its excellent thickening, suspending, and stabilizing properties. This compound is particularly valued for its ability to form clear, viscous gels and its high efficiency as a rheology modifier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbomer 980 is synthesized through the polymerization of acrylic acid in the presence of a cross-linking agent such as polyalkenyl ethers or divinyl glycol. The polymerization process typically occurs in a cosolvent system, often using ethyl acetate and cyclohexane . The reaction conditions are carefully controlled to achieve the desired molecular weight and cross-linking density, which directly influence the polymer’s viscosity and gel-forming properties.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the monomers and cross-linking agents are mixed and polymerized under controlled conditions. The resulting polymer is then precipitated, washed, and dried to obtain a white, fluffy powder. This powder is further processed to ensure uniform particle size and purity before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Carbomer 980 primarily undergoes neutralization reactions, where the carboxylic acid groups in the polymer react with bases to form salts. This neutralization process is essential for the polymer to achieve its thickening and gelling properties. Additionally, this compound can participate in hydrogen bonding and van der Waals interactions, which contribute to its ability to stabilize emulsions and suspensions .
Common Reagents and Conditions:
Neutralization: Common bases used for neutralizing this compound include sodium hydroxide, potassium hydroxide, and triethanolamine.
Hydrogen Bonding: this compound can form hydrogen bonds with water and other polar solvents, enhancing its ability to thicken and stabilize formulations.
Major Products Formed: The primary product formed from the neutralization of this compound is a viscous gel or thickened solution, depending on the concentration and degree of neutralization. These gels are used in a variety of applications, including topical gels, creams, and lotions .
Applications De Recherche Scientifique
Carbomer 980 has a wide range of applications in scientific research and industry:
Chemistry: Used as a rheology modifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of gels for electrophoresis and other biological assays.
Mécanisme D'action
Carbomer 980 is often compared with other carbomers, such as Carbomer 940 and Carbomer 941. While all these polymers share similar chemical structures and properties, there are key differences:
Carbomer 940: Known for its high viscosity and ability to form crystal-clear gels.
Carbomer 941: Offers lower viscosity compared to Carbomer 940 and 980, making it suitable for formulations where a less viscous gel is desired.
Uniqueness of this compound: this compound is unique in its balance of viscosity and ease of dispersion. It provides high viscosity while maintaining a smooth, non-sticky texture, making it ideal for a wide range of applications, from personal care products to pharmaceutical formulations .
Comparaison Avec Des Composés Similaires
- Carbomer 940
- Carbomer 941
- Polyacrylic acid
- Polyvinyl alcohol
Carbomer 980’s versatility and efficiency make it a valuable component in many formulations, providing both functional and aesthetic benefits.
Propriétés
Numéro CAS |
139637-85-7 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
0 |
Synonymes |
CARBOMER 980 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



